2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-5-3-7-13(14-11)16-10-12-6-4-8-15(2)9-12/h3,5,7,12H,4,6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCZKZYCUDDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 1-methyl-3-chloromethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its role in treating central nervous system (CNS) disorders. It is believed to act as an allosteric modulator of metabotropic glutamate receptors, which are implicated in various CNS conditions such as anxiety and schizophrenia. Research indicates that compounds similar to 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine can exhibit anxiolytic-like effects in animal models, suggesting potential for therapeutic use in anxiety disorders .
Pharmaceutical Formulations:
The compound may also be utilized in the development of pharmaceutical formulations targeting metabolic syndromes, including type 2 diabetes and obesity. The inhibition of specific enzymes related to these conditions has been a focus of recent studies, highlighting the compound's potential as a lead structure for drug development .
Neuroscience Applications
Cognitive Enhancement:
Research has explored the cognitive-enhancing properties of similar pyridine derivatives. The modulation of glutamate receptors can lead to improved cognitive functions, making this compound a candidate for further exploration in treating disorders like Alzheimer's disease and other forms of dementia .
Neuroprotective Effects:
Studies have indicated that certain pyridine derivatives exhibit neuroprotective effects against neurotoxic agents. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Unlike MPEP, which has a rigid phenylethynyl group for mGluR5 antagonism, the target compound’s flexible methoxy-piperidine chain may favor interactions with different CNS targets or improve blood-brain barrier penetration .
Pharmacological and Functional Comparisons
Neuroactive Pyridines
- MPEP and MTEP : These mGluR5 antagonists reduce neuronal injury via NMDA receptor antagonism. The target compound lacks the aromatic phenylethynyl group critical for mGluR5 binding in MPEP, suggesting divergent mechanisms. However, its piperidine moiety could enhance affinity for other receptors, such as σ or nicotinic acetylcholine receptors .
- Heterocyclic Amines (e.g., PhIP, IQ): Unlike carcinogenic pyridine-derived heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), the target compound lacks the mutagenic imidazo ring and amino groups, likely rendering it non-carcinogenic .
Biological Activity
2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine is a compound belonging to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 2.43 to 14.65 μM, suggesting potent growth inhibition capabilities .
Neuroprotective Effects
The piperidine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Huntington's disease. The mechanism often involves modulation of neurotransmitter systems and protection against oxidative stress .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Microtubule Assembly : Some studies suggest that related compounds can destabilize microtubules, leading to apoptosis in cancer cells by enhancing caspase activity .
- Receptor Modulation : Piperidine derivatives often act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Study on Anticancer Properties
A notable study evaluated the efficacy of several piperidine derivatives against cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant apoptosis-inducing effects at concentrations as low as 1 μM. The study highlighted that these compounds could enhance caspase-3 activity by 1.33 to 1.57 times at higher concentrations .
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 4.98 | Microtubule destabilization |
| Compound B | HepG2 | 7.84 | Caspase activation |
| 2-Methyl-6... | Various | TBD | Neurotransmitter receptor modulation |
Q & A
Q. What are the optimized catalytic conditions for synthesizing the piperidine moiety in 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine?
Methodological Answer: The piperidine ring in this compound can be synthesized via hydrogenation of pyridine derivatives. For example, PtO₂-catalyzed hydrogenation of methyl 6-(methoxymethyl)pyridine-3-carboxylate (a structurally analogous pyridine) under 1–3 atm H₂ pressure at 25–50°C yields the corresponding piperidine derivative with >90% efficiency . Alternative methods include palladium-on-charcoal catalysts for selective reduction of conjugated double bonds in alkenylpyridines . Key considerations:
- Catalyst selection : PtO₂ favors complete ring saturation, while Pd/C may preserve functional groups.
- Temperature control : Higher temperatures (>50°C) risk over-reduction or side reactions.
Q. How can researchers address challenges in purifying this compound due to its polar functional groups?
Methodological Answer: Chromatographic techniques are critical. Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to resolve polar impurities. For lab-scale purification, silica gel chromatography with dichloromethane/methanol (95:5 to 90:10) is effective. Pre-purification steps:
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass confirmation (e.g., C₁₃H₂₀N₂O₂ requires m/z 236.1525) .
- X-ray crystallography : For resolving stereochemistry of the piperidine substituents .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions between the pyridine-piperidine scaffold and nAChR ligand-binding domains (e.g., α4β2 subtype). Focus on hydrogen bonding with Gln57 and π-π stacking with Trp143 .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with binding affinity. For example, electron-donating groups (e.g., methoxy) enhance potency by 2–3-fold compared to electron-withdrawing groups .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization :
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can regioselective functionalization of the pyridine ring be achieved to optimize pharmacokinetic properties?
Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the methoxy group, followed by electrophilic quenching (e.g., iodomethane for methylation) .
- Cross-coupling : Suzuki-Miyaura coupling at the 4-position of pyridine with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce hydrophobic groups for enhanced BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
